1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3,3-dimethyl-1,4-dioxan-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(9)7-8(2,3)11-5-4-10-7/h7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYRWJPEGHFXQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(OCCO1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Historical Context of Dioxane Containing Compounds in Synthetic Strategies
The 1,4-dioxane (B91453) ring system, a six-membered heterocycle with two oxygen atoms at positions 1 and 4, has a rich history in organic synthesis, extending far beyond its use as a solvent. drugbank.comresearchgate.net Historically, dioxane derivatives have been instrumental as protecting groups for 1,2-diols, owing to their general stability under a variety of reaction conditions, including basic, reductive, and oxidative environments, while being readily cleaved under acidic conditions. thieme-connect.deorganic-chemistry.org This protective strategy has been a cornerstone in the multi-step synthesis of complex natural products where selective functional group manipulation is paramount.
Furthermore, the stereochemical properties of chiral dioxane acetals have been exploited in asymmetric synthesis. The inherent chirality of a dioxane ring, often derived from enantiopure diols, can effectively control the stereochemical outcome of reactions at adjacent positions. acs.orgacs.org The use of chiral dioxanes as auxiliaries, a concept introduced by E.J. Corey in the mid-1970s, has provided a reliable method for inducing diastereoselectivity in a range of transformations, including enolate alkylations and aldol (B89426) reactions. wikipedia.orgyoutube.com The predictable facial bias imposed by the rigid chair-like conformation of the dioxane ring has made it a valuable tool for constructing stereochemically complex molecules. The presence of the 1,4-dioxane moiety is also noted in a number of natural products, some of which exhibit interesting biological activities. thieme-connect.de
Academic Significance of the Ethanone Moiety in Organic Transformations
The ethanone (B97240) group, and more broadly the ketone functional group, is a cornerstone of organic synthesis, serving as a versatile precursor for a vast array of molecular transformations. rsc.org Its reactivity is dominated by the electrophilicity of the carbonyl carbon and the acidity of the α-protons. The presence of the ethanone moiety in a molecule opens up a wealth of synthetic possibilities, primarily centered around carbon-carbon bond formation.
One of the most fundamental transformations involving the ethanone group is the aldol (B89426) reaction, a powerful method for constructing β-hydroxy ketones, which can be subsequently dehydrated to form α,β-unsaturated ketones. libretexts.orgmasterorganicchemistry.com The enolates generated from ethanone derivatives are potent nucleophiles that can participate in a wide range of reactions, including alkylations, acylations, and conjugate additions. youtube.com This enolate chemistry is central to the construction of complex carbon skeletons. ucsb.edu
Moreover, the ethanone group can be readily transformed into other functional groups. For instance, reduction of the carbonyl group affords secondary alcohols, while oxidation can lead to the formation of α-hydroxy ketones or cleavage of the carbon-carbon bond. The methyl group of the ethanone moiety can be halogenated under acidic or basic conditions, providing precursors for the synthesis of α-haloketones, which are themselves valuable synthetic intermediates. mdpi.com The photochemical reactivity of acetophenone (B1666503) and its derivatives has also been exploited in various synthetic applications, including cycloadditions and radical reactions. studyraid.com The versatility of the ethanone group makes it a strategic component in the design of synthetic routes towards pharmaceuticals and other complex organic molecules. nih.gov
Scope and Research Objectives for 1 3,3 Dimethyl 1,4 Dioxan 2 Yl Ethanone
Given the established synthetic utility of both the dioxane and ethanone (B97240) functionalities, the compound 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanone presents several intriguing avenues for research. The primary research objectives for this molecule would likely focus on elucidating the interplay between the two functional groups and exploiting its unique structural features in organic synthesis.
A key area of investigation would be the reactivity of the α-proton on the ethanone moiety. The proximity of the electron-withdrawing dioxane ring is expected to influence the pKa of this proton, potentially facilitating enolate formation under milder conditions than simple alkyl ketones. The stereoelectronic effects of the dioxane ring could also impart diastereoselectivity in reactions involving the enolate, making it a potential substrate for stereocontrolled carbon-carbon bond formation.
Furthermore, the chiral potential of this molecule is significant. Synthesis of enantiopure forms of this compound, potentially from chiral precursors, would yield a valuable building block for asymmetric synthesis. The chiral dioxane moiety could serve as an internal directing group, influencing the stereochemical outcome of reactions at the ethanone carbonyl or the α-carbon.
Investigations into the conformational properties of this molecule would also be of interest. The gem-dimethyl group at the 3-position of the dioxane ring would likely lock the ring into a specific chair conformation, which in turn would influence the steric environment around the adjacent ethanone group. Understanding these conformational preferences would be crucial for predicting and controlling the stereoselectivity of its reactions.
Overview of Scholarly Research Areas in Dioxane Based Ketones
Precursor Synthesis and Stereoselective Approaches
Synthesis of Dioxane Ring Systems with Geminal Dimethyl Substitution
The formation of the 1,4-dioxane ring is a fundamental step. One common approach involves the acid-catalyzed dehydration of diethylene glycol or its derivatives. For substituted dioxanes, such as those with a gem-dimethyl group, alternative strategies are typically employed. A plausible route to a 3,3-dimethyl-1,4-dioxane ring system could involve the reaction of a suitable diol with a precursor that provides the gem-dimethyl substituted carbon. For instance, the reaction of ethylene (B1197577) glycol with a protected form of 2-hydroxy-2-methylpropanal (B1210290) could yield the desired dioxane skeleton.
Another established method for the synthesis of substituted 1,4-dioxanes involves the ring-opening of epoxides with a diol, followed by cyclization. This approach allows for the introduction of various substituents onto the dioxane ring. For the synthesis of a 3,3-dimethyl substituted dioxane, a potential precursor could be an appropriately substituted epoxide derived from an alkene.
Introduction of the Ethanone (B97240) Functional Group
The ethanone (acetyl) group can be introduced either before or after the formation of the dioxane ring. One potential strategy involves the functionalization of a pre-formed 1,4-dioxane ring. For instance, radical acetonylation of 1,4-dioxane has been reported to yield 1-(1,4-dioxan-2-yl)propan-2-one, a compound structurally related to the target molecule. A similar radical-based approach could potentially be adapted for the introduction of an acetyl group onto a 3,3-dimethyl-1,4-dioxane precursor.
Alternatively, the ethanone moiety can be incorporated from the start of the synthesis. This could be achieved by using a starting material that already contains the acetyl group and then constructing the dioxane ring around it. For example, a reaction between a diol and a precursor molecule containing both the gem-dimethyl and the acetyl functionalities could be envisioned.
Strategies for Chiral Dioxane Analogues
The synthesis of chiral dioxane analogues often employs stereoselective methods to control the configuration at the stereocenters. One effective strategy is the intramolecular cyclization of α-bromoacyl derivatives of α-hydroxy acids, which can lead to the formation of stereochemically defined 1,4-dioxane-2,5-diones. researchgate.netcemi-ras.ru These diones can then serve as versatile intermediates for the synthesis of various chiral dioxane derivatives.
Another approach involves the use of chiral starting materials, such as enantiomerically pure epoxides or diols, to construct the dioxane ring. This transfer of chirality from the starting material to the final product is a common and effective strategy in asymmetric synthesis. For example, the reaction of a chiral epoxide with ethylene glycol monosodium salt, followed by cyclization, can produce chiral 2-substituted 1,4-dioxanes. enamine.net
Reaction Pathways and Optimized Conditions
The efficiency and selectivity of the synthesis of 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanone and its analogues are highly dependent on the chosen reaction pathways and the optimization of reaction conditions.
Multicomponent Reactions (MCRs) Involving Dioxane Precursors
While specific multicomponent reactions for the direct synthesis of this compound are not widely reported, MCRs represent a powerful tool for the efficient construction of complex molecules from simple starting materials in a single step. In principle, a convergent synthesis could be designed where a diol, a carbonyl compound (to provide the gem-dimethyl group), and an acetyl-containing component react in a one-pot process to form the target molecule. The development of such a reaction would offer significant advantages in terms of atom economy and step efficiency.
Acetalization Reactions for 1,4-Dioxane Formation
Acetalization is a key reaction for the formation of dioxane rings. The acid-catalyzed reaction of a diol with an aldehyde or ketone is a common method for the synthesis of 1,3-dioxanes and can be adapted for 1,4-dioxane synthesis. For the specific target molecule, a potential pathway involves the reaction of ethylene glycol with a precursor such as 2-hydroxy-2-methyl-3-oxobutanal or a protected derivative thereof. The reaction is typically carried out in the presence of an acid catalyst, and the removal of water drives the equilibrium towards the formation of the dioxane product.
The choice of catalyst and reaction conditions is crucial for achieving high yields and minimizing side reactions. Various acid catalysts, including mineral acids, Lewis acids, and solid acid catalysts, can be employed. The optimization of temperature, solvent, and reaction time is also essential for an efficient process.
Below is a table summarizing potential synthetic strategies:
| Strategy | Description | Key Intermediates/Reagents |
| Ring Formation then Functionalization | Construction of the 3,3-dimethyl-1,4-dioxane ring followed by introduction of the ethanone group. | Ethylene glycol, 2-hydroxy-2-methylpropanal derivative, Radical acetylating agent |
| Convergent Synthesis | Simultaneous formation of the ring and introduction of all substituents. | Precursor containing gem-dimethyl and acetyl groups, Ethylene glycol |
| Stereoselective Synthesis | Use of chiral starting materials or chiral auxiliaries to control stereochemistry. | Chiral epoxides, Chiral diols, α-bromoacyl derivatives of α-hydroxy acids |
| Acetalization | Acid-catalyzed reaction of a diol with a carbonyl-containing precursor. | Ethylene glycol, 2-hydroxy-2-methyl-3-oxobutanal derivative, Acid catalyst |
Further research and development are needed to establish a definitive and optimized synthetic route for this compound. The exploration of novel catalytic systems and reaction pathways will be crucial for improving the efficiency and applicability of its synthesis.
Hydrolysis of Dithiane Intermediates for Ketone Formation
The formation of a ketone functional group, such as the one present in this compound, can be ingeniously achieved through the hydrolysis of dithiane intermediates. This method is a cornerstone of "umpolung" chemistry, which involves the reversal of polarity of a functional group. youtube.combham.ac.uk Dithianes, typically 1,3-dithianes, serve as masked acyl anions, protecting the carbonyl group and allowing for nucleophilic attack that would otherwise be impossible. youtube.combham.ac.uk
The process begins with the formation of the dithiane itself, by reacting a carbonyl compound (an aldehyde or ketone) with 1,3-propanedithiol (B87085). youtube.com The hydrogens on the carbon atom between the two sulfur atoms in the resulting 1,3-dithiane (B146892) ring are acidic (pKa ≈ 31) and can be removed by a strong base, such as n-butyllithium (n-BuLi), to form a carbanion. youtube.combham.ac.ukyoutube.com This nucleophilic carbanion can then react with various electrophiles, like alkyl halides, to form a substituted dithiane. bham.ac.ukyoutube.com To synthesize a ketone, a second alkyl group can be added by repeating the deprotonation and alkylation steps. youtube.com
The crucial final step is the deprotection or hydrolysis of the substituted dithiane to unveil the ketone. This is not a simple hydrolysis with water, as thioacetals are more stable than their oxygen counterparts. bham.ac.uk The process typically requires the presence of a thiophilic species, such as mercuric ions (e.g., HgCl₂), in aqueous acidic conditions. youtube.comyoutube.com Other reagents that can facilitate this transformation include N-halosuccinimides. bham.ac.ukacs.org The reaction mechanism involves the coordination of the Lewis acidic metal salt to the sulfur atoms, which facilitates the cleavage of the carbon-sulfur bonds and subsequent formation of the carbonyl group. youtube.com
Table 1: Key Steps in Dithiane-Mediated Ketone Synthesis
| Step | Description | Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Protection | Reaction of a carbonyl compound with 1,3-propanedithiol to form a 1,3-dithiane. | 1,3-propanedithiol, acid catalyst | 2-substituted-1,3-dithiane |
| 2. Deprotonation | Abstraction of the acidic proton at C2 of the dithiane ring to form a carbanion. | Strong base (e.g., n-BuLi) | Lithiated dithiane (acyl anion equivalent) |
| 3. Alkylation | Reaction of the carbanion with an electrophile (e.g., alkyl halide) via an SN2 reaction. | Alkyl halide (R-X) | 2,2-disubstituted-1,3-dithiane |
| 4. Hydrolysis | Cleavage of the C-S bonds to regenerate the carbonyl group. | Mercuric chloride (HgCl₂), H₂O/H⁺ | Ketone |
Chain Heterocyclization Approaches in Dioxane-Containing Compounds
The synthesis of the 1,4-dioxane ring system, the core of this compound, can be accomplished through various chain heterocyclization strategies. These methods involve the formation of the heterocyclic ring from an open-chain precursor containing the necessary heteroatoms.
One prominent approach begins with readily available epoxides. enamine.net The key step is the ring-opening of the epoxide by a diol or a mono-protected diol, such as the monosodium salt of ethylene glycol. enamine.net This reaction forms a diol ether intermediate. Subsequent intramolecular cyclization of this intermediate, often under acidic conditions, leads to the formation of the 1,4-dioxane ring. google.com This method allows for the preparation of a variety of 2-mono-, 2,2-, and 2,3-disubstituted 1,4-dioxane derivatives. enamine.net For instance, the industrial synthesis of 1,4-dioxane itself often involves the acid-catalyzed dehydration and cyclization of diethylene glycol. google.com
Another strategy involves the Prins cyclization, which is the reaction of an alkene (like styrene) with an aldehyde (like formaldehyde) in the presence of an acid catalyst to form a 1,3-dioxane (B1201747). rsc.org While this produces a related but different isomer, the underlying principle of forming the ring from acyclic components is similar.
Furthermore, 1,4-dioxane-2,5-diones can be synthesized through the cyclization of α-hydroxycarboxylic acids or their derivatives. google.com For example, reacting an O-(chloroacetyl)lactic acid derivative in the presence of a weak base can yield a 3-methyl-1,4-dioxane-2,5-dione. google.com Although these are diketones, these methods illustrate the principle of forming the dioxane ring via intramolecular cyclization of a linear precursor.
Table 2: Comparison of Heterocyclization Approaches for Dioxane Synthesis
| Approach | Starting Materials | Key Step | Product Type |
|---|---|---|---|
| Epoxide Ring Opening | Epoxide, Ethylene Glycol | Nucleophilic ring opening followed by intramolecular cyclization | Substituted 1,4-Dioxanes enamine.net |
| Diol Dehydration/Cyclization | Diethylene Glycol | Acid-catalyzed intramolecular dehydration | 1,4-Dioxane google.com |
| α-Hydroxy Acid Derivative Cyclization | O-(haloacetyl)-α-hydroxy acid | Base-mediated intramolecular cyclization | 1,4-Dioxane-2,5-diones google.com |
Principles of Green Chemistry in the Synthesis of Dioxane-Based Ketones
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly influential in the synthesis of dioxane-based compounds. sigmaaldrich.com These principles focus on aspects such as atom economy, use of safer solvents, and development of catalytic rather than stoichiometric reactions. sigmaaldrich.commdpi.com
A key area of focus is the replacement of traditional, often hazardous, solvents. While 1,4-dioxane itself is a useful solvent, its potential toxicity has driven the search for greener alternatives. sigmaaldrich.com The synthesis of dioxane derivatives can be designed to minimize solvent use or to employ more environmentally benign media. For example, bio-based solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (derived from corncobs), are being explored as replacements for traditional ether solvents. sigmaaldrich.com Similarly, 1,3-dioxolane (B20135) compounds, which can be prepared from green precursors like lactic acid and formaldehyde, have been proposed as sustainable reaction media. rsc.org
Catalysis plays a central role in the green synthesis of dioxanes. The use of solid acid catalysts, such as zeolites (e.g., ZSM-5) or composite oxides (e.g., ZrO₂/TiO₂), offers significant advantages over traditional homogeneous acid catalysts like sulfuric acid. google.commdpi.com Solid catalysts are often less corrosive, can be easily separated from the reaction mixture, and are frequently reusable, which minimizes waste. rsc.org For example, the synthesis of 1,4-dioxane from diethylene glycol can be performed with high selectivity using ZSM-5 zeolites. google.com Similarly, ZrO₂/TiO₂ has been shown to be an effective catalyst for synthesizing 1,4-dioxane from oxirane dimerization at low temperatures, representing a process with high atom economy and no waste production. mdpi.com
The goal is to develop synthetic routes that are not only efficient in terms of yield but also in their use of resources and their impact on the environment. This includes choosing starting materials from renewable feedstocks where possible and designing reactions that proceed under milder conditions (lower temperature and pressure) to reduce energy consumption. sigmaaldrich.commdpi.com
Spectroscopic Data for this compound Not Available in Publicly Accessible Scientific Literature
A thorough search of publicly available scientific databases and chemical literature has been conducted to gather the necessary spectroscopic information for the compound this compound. Despite the compound being listed in chemical catalogs and databases such as PubChem with a registered CAS number of 2567497-66-7, detailed experimental data regarding its structural elucidation and advanced spectroscopic characterization are not available in the searched resources. nih.gov
The user's request specified a detailed article covering Fourier Transform Infrared (FT-IR), Raman, ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR spectroscopy, including advanced NMR techniques. This level of detail requires access to published experimental results from peer-reviewed studies.
The search yielded spectroscopic information for numerous related, but structurally distinct, dioxane derivatives. clockss.orgnih.govrsc.orgiucr.org However, presenting data from these different compounds would be scientifically inaccurate and would not pertain to the specific molecule of interest, "this compound."
Consequently, it is not possible to generate the requested scientific article with the required accuracy and focus. The specific experimental data needed to populate the outlined sections on vibrational and nuclear magnetic resonance spectroscopy for this particular compound has not been published in the accessible literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Conformational Assignments
Isotropic Shielding and Chemical Shift Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts of nuclei like ¹H and ¹³C are highly sensitive to their local electronic environment. To complement experimental NMR data, computational methods are employed to calculate isotropic shielding and chemical shifts, providing a deeper understanding of the molecular structure.
Theoretical calculations for this compound would typically be performed using Density Functional Theory (DFT). The Gauge-Including Projector Augmented Wave (GIPAW) method is a common approach for calculating NMR parameters in periodic systems, though calculations on isolated molecules in simulated solvent environments are also highly relevant. These calculations would begin with an optimization of the molecule's geometry to find its lowest energy conformation.
Following geometry optimization, the isotropic magnetic shielding constants (σ) for each nucleus are calculated. The chemical shift (δ) is then determined by comparing the calculated isotropic shielding of the nucleus of interest to the isotropic shielding of a reference compound, typically tetramethylsilane (B1202638) (TMS), using the following equation:
δ = σref - σsample
The selection of the DFT functional (e.g., B3LYP) and the basis set (e.g., 6-311+G(2d,p)) is crucial for obtaining results that accurately correlate with experimental values. By comparing the theoretically predicted chemical shifts with experimentally obtained NMR spectra, a confident assignment of all proton and carbon signals can be achieved, confirming the connectivity and stereochemistry of this compound.
Table 1: Representative Theoretical NMR Chemical Shift Calculation Parameters
| Parameter | Description | Typical Value/Method |
|---|---|---|
| Computational Method | Quantum mechanical approach | Density Functional Theory (DFT) |
| Functional | Approximation to the exchange-correlation energy | B3LYP, PBE |
| Basis Set | Set of functions to build molecular orbitals | 6-311+G(2d,p) |
| Calculation Type | Specific property to be computed | NMR Isotropic Shielding |
| Reference Compound | Standard for chemical shift scale | Tetramethylsilane (TMS) |
Mass Spectrometry for Molecular and Fragment Ion Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, this technique would be used to determine its molecular weight and to gain insight into its structure through the analysis of fragmentation patterns.
Using a technique like electron ionization (EI), the molecule would be bombarded with electrons, causing it to ionize and form a molecular ion (M⁺•). The m/z of this molecular ion would confirm the molecular formula C₈H₁₄O₃ and the molecular weight of 158.19 g/mol .
The excess energy from the ionization process causes the molecular ion to break apart into smaller, characteristic fragment ions. The fragmentation pattern is predictable and provides a fingerprint of the molecule's structure. For this compound, expected fragmentation pathways could include:
Alpha-cleavage: Cleavage of the bond between the carbonyl group and the dioxane ring, leading to the formation of an acetyl cation (CH₃CO⁺, m/z = 43) and a radical cation of the dioxane ring.
Ring cleavage: Fragmentation of the 1,4-dioxane ring itself, which could lead to a variety of smaller ions.
The analysis of these fragments allows for the reconstruction of the molecular structure, confirming the presence of the acetyl group and the dimethyl-1,4-dioxane moiety.
Table 2: Hypothetical Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Structural Moiety |
|---|---|---|
| 158 | [C₈H₁₄O₃]⁺• | Molecular Ion (M⁺•) |
| 143 | [M - CH₃]⁺ | Loss of a methyl group |
| 115 | [M - CH₃CO]⁺ | Loss of an acetyl group |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. To perform this analysis on this compound, a high-quality single crystal of the compound would be required.
The crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, which arises from the interaction of X-rays with the electron clouds of the atoms in the crystal lattice, is collected. The positions and intensities of the diffracted beams are then used to calculate an electron density map of the unit cell. From this map, the precise coordinates of each atom in the molecule can be determined.
This analysis would provide a wealth of information, including:
Bond lengths and angles: Precise measurements of all interatomic distances and angles.
Conformation: The exact spatial arrangement of the dioxane ring (e.g., chair, boat, or twist-boat conformation) and the orientation of the acetyl group.
Stereochemistry: Unambiguous assignment of the relative and absolute stereochemistry if the compound is chiral.
Intermolecular interactions: Identification of any hydrogen bonds, van der Waals forces, or other interactions that stabilize the crystal packing.
The crystallographic data would be used to generate a detailed 3D model of the molecule, providing the ultimate confirmation of its structure.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is a complementary technique to single-crystal X-ray diffraction. Instead of a single crystal, a finely powdered sample containing a multitude of tiny, randomly oriented crystallites is used. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ).
For this compound, PXRD would be valuable for:
Phase identification: The PXRD pattern is a unique fingerprint for a specific crystalline phase. It can be used to identify the compound and to ensure its purity.
Polymorphism screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. This is crucial in fields like pharmaceuticals where different polymorphs can have different physical properties.
Crystallinity assessment: The sharpness of the diffraction peaks can provide information about the degree of crystallinity of the sample.
By comparing the experimental PXRD pattern to one calculated from single-crystal X-ray diffraction data, the bulk purity and phase identity of a synthesized batch of this compound can be confirmed.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and equilibrium geometry of molecules. This method is predicated on the principle that the energy of a molecule can be determined from its electron density.
Basis Set Selection and Functional Evaluation
The initial and most critical step in a DFT calculation is the selection of an appropriate basis set and functional. The basis set is a set of mathematical functions used to construct the molecular orbitals. A larger basis set generally provides more accurate results but at a higher computational cost. For a molecule like this compound, a common choice would be a Pople-style basis set, such as 6-31G(d,p), or a Dunning-style correlation-consistent basis set, like cc-pVDZ.
The choice of the functional is equally important as it approximates the exchange-correlation energy, a key component of the total electronic energy. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and often reliable choice for organic molecules. A thorough investigation would typically evaluate several functionals and basis sets to ensure the reliability of the computed properties.
Optimized Molecular Geometry: Bond Lengths, Bond Angles, and Dihedral Angles
Once a suitable level of theory (functional and basis set) is chosen, the molecular geometry of this compound would be optimized to find the lowest energy arrangement of its atoms. This process yields crucial information about the molecule's three-dimensional structure.
A detailed analysis of the optimized geometry would involve the examination of specific bond lengths, bond angles, and dihedral angles. For instance, the C=O bond length of the ethanone moiety, the C-O and C-C bond lengths within the dioxane ring, and the bond angles around the stereocenter at the 2-position of the dioxane ring would be of particular interest. These parameters provide insights into the steric and electronic effects within the molecule.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This table is illustrative and not based on actual experimental or computational data.)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Value |
|---|---|---|---|---|---|
| Bond Length (Å) | C(carbonyl) | O(carbonyl) | 1.21 | ||
| Bond Length (Å) | C(dioxane) | O(dioxane) | 1.43 | ||
| Bond Angle (°) | C(methyl) | C(carbonyl) | C(dioxane) | 118.5 | |
| Dihedral Angle (°) | O(dioxane) | C(2) | C(carbonyl) | C(methyl) | 150.0 |
Conformational Analysis and Stability Studies
The flexible nature of the 1,4-dioxane ring suggests that this compound can exist in multiple conformations. A comprehensive computational study would involve a conformational search to identify the various stable conformers and determine their relative energies. This is typically achieved by systematically rotating the rotatable bonds and performing geometry optimizations for each starting structure.
Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
HOMO-LUMO Gap Analysis and Reactivity Prediction
The energies of the HOMO and LUMO are critical indicators of a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.
For this compound, the HOMO is likely to be localized on the oxygen atoms of the dioxane ring and the carbonyl group, which have lone pairs of electrons. The LUMO is expected to be centered on the antibonding π* orbital of the carbonyl group. The calculated HOMO-LUMO gap would provide a quantitative measure of its kinetic stability and susceptibility to nucleophilic or electrophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This table is illustrative and not based on actual experimental or computational data.)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Molecular Electrostatic Potential (MEP) Mapping for Active Site Identification
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential.
The MEP map for this compound would be invaluable for identifying the reactive sites. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. In this molecule, such regions would be expected around the carbonyl oxygen and the ether oxygens of the dioxane ring. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. The carbonyl carbon would be a prominent site of positive electrostatic potential. This visual tool provides a clear and intuitive guide to the molecule's chemical behavior.
Non-Covalent Interaction (NCI) Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis maps various properties onto a unique molecular surface, defined by the points where the contribution of the molecule's electron density is equal to the sum of contributions from all other molecules in the crystal. Key properties mapped include dnorm, which identifies regions of intermolecular contact, with red spots indicating close contacts (potentially hydrogen bonds) and blue regions representing weaker interactions. The shape index and curvedness provide insights into the local topology of the surface, highlighting π-π stacking interactions, for instance.
For this compound, one would expect to observe significant contributions from various types of non-covalent interactions. The 2D fingerprint plots derived from the Hirshfeld surface would quantify the percentage contribution of each interaction type. Given the structure of the molecule, the following interactions would be of particular interest:
H···H contacts: Due to the abundance of hydrogen atoms in the methyl and dioxane ring, these interactions, driven by van der Waals forces, would likely constitute a major portion of the intermolecular contacts.
O···H contacts: The presence of two ether oxygen atoms in the dioxane ring and a carbonyl oxygen atom makes them potential hydrogen bond acceptors. These interactions with hydrogen atoms from neighboring molecules would be crucial in dictating the crystal packing.
A hypothetical breakdown of the contributions of these interactions, based on similar heterocyclic compounds, is presented in the table below.
| Intermolecular Contact | Hypothetical Percentage Contribution |
| H···H | 45 - 55% |
| O···H / H···O | 20 - 30% |
| C···H / H···C | 15 - 25% |
| Other (e.g., O···O, C···O) | < 5% |
This analysis would provide a detailed picture of the supramolecular assembly of this compound in the solid state.
Mechanistic Insights from Computational Simulations
For instance, the reactivity of the acetyl group or the dioxane ring could be explored. Theoretical investigations could model reactions such as nucleophilic addition to the carbonyl carbon, or ring-opening reactions of the dioxane moiety under various conditions. By calculating the activation energies and reaction energies, computational chemists can predict the feasibility and selectivity of different reaction pathways.
A typical computational study of a reaction mechanism would involve the following steps:
Geometry Optimization: The structures of reactants, products, intermediates, and transition states are optimized to find their lowest energy conformations.
Frequency Calculations: These calculations confirm the nature of the stationary points on the potential energy surface. Reactants, products, and intermediates have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the identified transition state is correct.
These simulations would provide atomic-level detail of bond-breaking and bond-forming processes, offering insights that are often difficult to obtain through experimental means alone.
Solvent Effects on Molecular Properties and Reactivity using PCM Models
The properties and reactivity of this compound can be significantly influenced by the solvent environment. The Polarizable Continuum Model (PCM) is a widely used computational method to account for these solvent effects. wikipedia.org In the PCM framework, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. wikipedia.org The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute, leading to a more accurate description of the system's energy and properties in solution. wikipedia.org
Using PCM, one could investigate a range of properties of this compound in different solvents, such as:
Conformational Stability: The relative energies of different conformers of the molecule can change in solvents of varying polarity.
Spectroscopic Properties: Solvent effects on properties like NMR chemical shifts, and UV-Vis absorption maxima can be simulated.
Reaction Energetics: The activation and reaction energies of a chemical process can be recalculated in the presence of a solvent to understand how the solvent can influence reaction rates and equilibria.
The table below illustrates hypothetical changes in the dipole moment of this compound in different solvents, as would be predicted by PCM calculations. An increase in dipole moment is generally expected with increasing solvent polarity due to the stabilization of charge separation by the solvent's reaction field.
| Solvent | Dielectric Constant (ε) | Hypothetical Calculated Dipole Moment (Debye) |
| Gas Phase | 1 | 2.5 |
| Toluene | 2.4 | 2.8 |
| Dichloromethane | 9.1 | 3.5 |
| Acetonitrile | 37.5 | 4.2 |
| Water | 78.4 | 4.8 |
These theoretical investigations, while not yet published for this specific compound, represent the standard and powerful computational tools available to modern chemists for the detailed study of molecular structure, properties, and reactivity.
Reactivity Profiles and Mechanistic Studies of 1 3,3 Dimethyl 1,4 Dioxan 2 Yl Ethanone
Reactions of the Ethanone (B97240) Moiety
The carbonyl group of the ethanone moiety is a key site of reactivity, characterized by its electrophilic carbon atom. This allows for a variety of transformations, primarily nucleophilic additions and reactions involving the adjacent acidic alpha-protons.
Nucleophilic Addition Reactions
The most fundamental reaction of the ethanone group is nucleophilic addition. In this process, a nucleophile attacks the electrophilic carbonyl carbon. openstax.org This attack breaks the π-bond of the carbonyl, pushing electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields an alcohol. openstax.orgck12.org The general mechanism involves the nucleophile approaching the trigonal planar carbonyl carbon, which then rehybridizes from sp² to sp³ geometry. libretexts.org
A wide array of nucleophiles can be employed, leading to a diverse range of products. The outcomes of these reactions are predictable and form the basis for constructing more complex molecules. For instance, Grignard reagents and organolithium compounds introduce new carbon-carbon bonds, while hydride reagents lead to the reduction of the ketone. youtube.com
| Nucleophile (Reagent) | Product Type | Example Product Structure |
|---|---|---|
| Hydride Ion (H⁻) from NaBH₄ or LiAlH₄ | Secondary Alcohol | ![]() |
| Grignard Reagent (R-MgX), e.g., CH₃MgBr | Tertiary Alcohol | ![]() |
| Cyanide Ion (CN⁻) from HCN/KCN | Cyanohydrin | ![]() |
| Alkynide Ion (RC≡C⁻), e.g., HC≡CNa | Propargyl Alcohol | ![]() |
Enolate Chemistry and Alpha-Functionalization
The protons on the methyl group adjacent to the carbonyl (the α-carbon) are acidic and can be removed by a strong base to form a resonance-stabilized anion known as an enolate. masterorganicchemistry.com Enolates are versatile nucleophiles that can react with a variety of electrophiles, leading to the formation of new bonds at the α-position, a process called alpha-functionalization. nih.govspringernature.comresearchgate.net
To ensure complete and irreversible formation of the enolate, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is typically used. The resulting enolate exists as a hybrid of two resonance structures, with the negative charge delocalized between the α-carbon and the oxygen atom. masterorganicchemistry.com While reactions can occur at either site, alkylation and many other reactions with carbon-based electrophiles predominantly occur at the carbon atom.
This enolate can then be treated with an electrophile to generate a new, functionalized ketone. This two-step sequence is a powerful method for C-C bond formation. researchgate.net
| Electrophile | Reaction Type | Product Structure |
|---|---|---|
| Alkyl Halide (e.g., CH₃I) | α-Alkylation | ![]() |
| Aldehyde (e.g., Benzaldehyde) | Aldol (B89426) Addition | ![]() |
| Halogen (e.g., Br₂) | α-Halogenation | ![]() |
Reactions Involving the 1,4-Dioxane (B91453) Ring System
The 1,4-dioxane ring of the title compound is a cyclic acetal (B89532). Its reactivity is characteristic of ethers and acetals, which are generally stable under neutral and basic conditions but can undergo cleavage in the presence of acid. libretexts.org
Ring-Opening Reactions
The ether linkages within the 1,4-dioxane ring are susceptible to cleavage under acidic conditions, particularly in the presence of water. libretexts.org The mechanism involves protonation of one of the ring oxygen atoms, followed by nucleophilic attack by water. This leads to a cascade of reactions that ultimately cleave the ring, yielding the constituent carbonyl compound (acetone) and diol (ethylene glycol), along with the fragment derived from the ethanone side chain. This acid-catalyzed hydrolysis is a reversible process. libretexts.orgthieme-connect.de In contrast, under basic or neutral conditions, the acetal and its ether linkages are highly stable and unreactive. khanacademy.orgyoutube.com The ring-opening of substituted dioxanes can be a useful synthetic strategy. nih.govresearchgate.netresearchgate.netacs.org
Cycloaddition Reactions (e.g., [4+2] Diels-Alder)
The saturated 1,4-dioxane ring in 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanone is aliphatic and lacks the π-system necessary to participate directly as either a diene or a dienophile in concerted cycloaddition reactions like the [4+2] Diels-Alder reaction. wikipedia.orgorganic-chemistry.org Such reactions require a conjugated system of 4 π-electrons (the diene) and a 2 π-electron system (the dienophile). organic-chemistry.org Saturated heterocycles are generally unreactive in this context. quora.comnih.gov
However, it is possible to synthesize derivatives of 1,4-dioxane that are highly reactive in Diels-Alder reactions. For example, 2,3-dimethylene-1,4-dioxane, which can be generated in situ from precursors like 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane, serves as an effective diene. rsc.orgx-mol.netnih.govresearchgate.net This diene can react with various dienophiles to construct functionalized cyclohexene (B86901) rings, demonstrating that while the parent saturated ring is inert, the 1,4-dioxane scaffold can be modified for use in cycloadditions. rsc.orgx-mol.net
Stability under Various Chemical Conditions (Acidic, Basic, Reductive)
The stability of the 1,4-dioxane ring is highly dependent on the chemical environment. This differential stability is crucial for its use as a potential protecting group in multi-step syntheses.
Acidic Conditions : The ring is labile under strong aqueous acidic conditions, leading to hydrolysis and ring-opening. thieme-connect.deacs.org The rate of hydrolysis is generally faster for ketals than for acetals. thieme-connect.de
Basic Conditions : The dioxane ring is robust and stable in the presence of strong bases and nucleophiles. libretexts.orgorganic-chemistry.org This allows for chemical modifications on other parts of the molecule, such as the enolate chemistry of the ethanone moiety, without affecting the ring structure.
Reductive Conditions : The ring is stable to common metal hydride reducing agents like NaBH₄ and LiAlH₄, which are used to reduce carbonyls and esters. thieme-connect.demasterorganicchemistry.com This allows for the selective reduction of the ketone group while leaving the dioxane ring intact. However, conditions that are harsh enough to cleave ethers, such as strong acids like HBr or HI, would also cleave the dioxane ring.
| Condition | Reagent Example | Stability of 1,4-Dioxane Ring | Effect on Ethanone Moiety |
|---|---|---|---|
| Acidic (Aqueous) | H₃O⁺ (e.g., aq. HCl) | Unstable (undergoes hydrolysis) | No reaction (unless enolizable) |
| Basic | NaOH, LDA | Stable | Enolate formation |
| Reductive (Hydride) | NaBH₄, LiAlH₄ | Stable | Reduction to secondary alcohol |
Investigation of Reaction Mechanisms
Comprehensive searches of available scientific literature and chemical databases did not yield specific studies detailing the reaction mechanisms, kinetics, thermodynamics, or stereochemical outcomes of transformations involving this compound. The reactivity of this compound can be inferred from the general principles of acetal and ketone chemistry. The molecule contains a cyclic acetal (the 1,4-dioxane ring substituted with two methyl groups at the 3-position) and a ketone functional group (the ethanone moiety).
Reactions would likely proceed via mechanisms typical for these functional groups. For instance, the ketone moiety can undergo nucleophilic addition, while the acetal can be susceptible to hydrolysis under acidic conditions. However, without specific experimental data, any discussion of reaction pathways, rates, and stereoselectivity would be purely speculative and fall outside the required scope of this article.
Kinetics and Thermodynamics of Chemical Transformations
No experimental or computational data on the kinetics or thermodynamics of chemical transformations involving this compound could be located in the reviewed literature. To determine the kinetic parameters, such as rate constants and activation energies, or thermodynamic parameters, such as enthalpy and entropy of reaction, dedicated experimental studies would be required. Such studies would involve monitoring the concentration of reactants and products over time under controlled conditions or using calorimetric techniques.
Interactive Data Table: Hypothetical Kinetic Data
The following table is a placeholder to illustrate how data would be presented if it were available. The values are not real experimental data.
| Reaction Type | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea, kJ/mol) |
|---|---|---|---|
| Acid-catalyzed Hydrolysis | 25 | Not Available | Not Available |
| Nucleophilic Addition | 25 | Not Available | Not Available |
Interactive Data Table: Hypothetical Thermodynamic Data
The following table is a placeholder to illustrate how data would be presented if it were available. The values are not real experimental data.
| Transformation | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) |
|---|---|---|---|
| Acetal Hydrolysis | Not Available | Not Available | Not Available |
Stereochemical Outcomes and Diastereoselectivity
The stereochemistry of this compound is influenced by the stereocenter at the C2 position of the dioxane ring. Reactions involving the adjacent ketone could potentially be influenced by this chiral center, leading to diastereoselective outcomes. For example, the reduction of the ketone could favor the formation of one diastereomeric alcohol over the other. The gem-dimethyl group at the C3 position would likely exert a steric influence on the approaching reagents, further affecting the stereochemical course of the reaction.
However, no specific studies investigating the diastereoselectivity of reactions at the ethanone moiety of this compound have been reported. Therefore, a detailed analysis of the factors controlling the stereochemical outcome and the typical diastereomeric ratios observed is not possible.
Derivatization Strategies and Analogue Synthesis
Synthesis of Modified Ethanone (B97240) Derivatives
The ethanone moiety of 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanone is a primary site for chemical modification, allowing for the synthesis of a wide array of derivatives. Standard ketone chemistry can be applied to alter this functional group, leading to new analogues with potentially different physical, chemical, and biological properties.
One of the most fundamental reactions of the ethanone group is enolate formation . The alpha-protons (the hydrogens on the carbon adjacent to the carbonyl group) are acidic and can be removed by a suitable base to form an enolate ion. This nucleophilic enolate can then react with various electrophiles. For instance, alkylation reactions with alkyl halides can introduce new carbon-carbon bonds at the alpha-position, leading to a range of substituted ketones. While specific examples for this compound are not extensively documented in publicly available literature, the general principles of enolate chemistry are well-established and applicable.
Another common derivatization strategy is the aldol (B89426) condensation . The enolate of this compound can react with an aldehyde or another ketone to form a β-hydroxy ketone. Subsequent dehydration can then yield an α,β-unsaturated ketone, also known as a chalcone (B49325) if an aromatic aldehyde is used. These chalcone derivatives are of significant interest due to their presence in various biologically active compounds.
The carbonyl group itself can also be a target for derivatization. Reduction of the ketone using reducing agents like sodium borohydride (B1222165) would yield the corresponding alcohol derivative. Conversely, oxidation reactions , though less common for simple ketones, could be employed under specific conditions. Furthermore, reactions with amines can lead to the formation of imines or enamines , which are valuable synthetic intermediates.
A summary of potential ethanone derivatization reactions is presented below:
| Reaction Type | Reagents | Potential Product |
| Enolate Alkylation | Base (e.g., LDA), Alkyl Halide (R-X) | α-Alkyl-1-(3,3-dimethyl-1,4-dioxan-2-yl)ethanone |
| Aldol Condensation | Base or Acid, Aldehyde/Ketone (R'CHO) | β-Hydroxy ketone or α,β-Unsaturated ketone |
| Reduction | Sodium Borohydride (NaBH₄) | 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol |
| Imine Formation | Primary Amine (R-NH₂) | N-Alkyl-1-(3,3-dimethyl-1,4-dioxan-2-yl)ethanimine |
Functionalization of the Dioxane Ring
The 1,4-dioxane (B91453) ring of this compound, while generally stable, can also be subjected to functionalization, although this is often more challenging than modifying the ethanone side chain.
One potential avenue for functionalization is through ring-opening reactions . Under strong acidic or basic conditions, the ether linkages of the dioxane ring can be cleaved. The specific products of such reactions would depend on the reaction conditions and the nature of the attacking nucleophile or electrophile. For instance, acid-catalyzed hydrolysis would likely lead to the cleavage of the acetal (B89532) bond, yielding diol and ketone fragments.
Direct functionalization of the C-H bonds on the dioxane ring is another possibility, though it typically requires more specialized reagents and conditions. For example, radical-initiated reactions could potentially introduce substituents at various positions on the ring. Research into the direct C-H functionalization of saturated heterocycles is an active area of organic chemistry.
Additionally, the synthesis of functionalized 1,4-dioxanes can be achieved by starting from different precursors. For example, the reaction of epoxides with ethylene (B1197577) glycol derivatives can lead to the formation of substituted dioxane rings. enamine.net While this represents a synthetic approach to dioxane derivatives rather than a direct functionalization of a pre-existing ring, it is a crucial strategy in accessing a variety of substituted dioxane scaffolds.
Development of Hybrid Molecules Incorporating the this compound Scaffold
The concept of creating hybrid molecules involves combining two or more distinct chemical scaffolds to generate a new molecule with potentially enhanced or novel properties. The this compound structure can serve as a valuable building block in the synthesis of such hybrids.
The ethanone group provides a convenient handle for linking this scaffold to other molecules. For example, the aldol condensation reaction mentioned earlier can be used to connect the dioxane-containing moiety to various aromatic or heterocyclic aldehydes, resulting in hybrid chalcone-like structures. These hybrid molecules could be of interest in medicinal chemistry, as both dioxane and chalcone motifs are found in numerous bioactive compounds.
Furthermore, the dioxane ring itself can be part of a larger, more complex molecular architecture. For instance, the synthesis of spirocyclic compounds, where the dioxane ring is fused to another ring system, is a known strategy in the preparation of advanced building blocks for medicinal chemistry. enamine.net
The development of hybrid molecules often aims to combine the pharmacophoric features of different compound classes to achieve a synergistic effect or to target multiple biological pathways. While specific examples of hybrid molecules derived directly from this compound are not widely reported, the synthetic strategies for their creation are well within the realm of modern organic synthesis.
Derivatization for Enhanced Analytical Detection and Characterization
In analytical chemistry, derivatization is often employed to improve the detection and quantification of a target analyte. For a compound like this compound, which contains a ketone functional group, several derivatization strategies can be utilized, particularly for techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).
A classic method for the derivatization of ketones is the reaction with 2,4-dinitrophenylhydrazine (DNPH) . This reaction forms a stable, colored 2,4-dinitrophenylhydrazone derivative. The introduction of the dinitrophenyl group enhances the UV-Vis absorbance of the molecule, making it more readily detectable by HPLC with a UV detector. It also increases the molecular weight and provides a characteristic fragmentation pattern in mass spectrometry, aiding in its identification.
Another common derivatization reagent for carbonyl compounds is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) . This reagent reacts with the ketone to form an oxime derivative. The pentafluorobenzyl group is highly electronegative, which makes the derivative amenable to sensitive detection by electron capture detection (ECD) in gas chromatography.
For mass spectrometric detection, derivatization can be used to introduce a readily ionizable group into the molecule, thereby enhancing the signal intensity in techniques like electrospray ionization mass spectrometry (ESI-MS).
The choice of derivatization reagent and method depends on the analytical technique being used and the specific requirements of the analysis, such as sensitivity and selectivity.
Below is a table summarizing common derivatization reagents for ketones:
| Derivatization Reagent | Target Functional Group | Analytical Technique | Purpose |
| 2,4-Dinitrophenylhydrazine (DNPH) | Ketone | HPLC-UV, LC-MS | Enhanced UV detection, characteristic mass |
| PFBHA | Ketone | GC-ECD, GC-MS | Enhanced sensitivity in ECD, mass modification |
| Girard's Reagents | Ketone | ESI-MS | Introduction of a charged group for enhanced ionization |
| Dansyl Hydrazine (B178648) | Ketone | HPLC-Fluorescence, LC-MS | Introduction of a fluorescent tag |
Role in Advanced Synthetic Methodologies and Building Blocks
Utilization as a Protecting Group in Complex Organic Synthesis
In multistep organic synthesis, the temporary masking of a reactive functional group, known as protection, is a fundamental strategy to achieve chemoselectivity. The 1,4-dioxane (B91453) structure within 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanone is a cyclic acetal (B89532). Cyclic acetals are classic and robust protecting groups for 1,2-diols, formed by the reaction of a diol with an aldehyde or ketone. Conversely, the dioxane ring in this specific molecule can be viewed as a stable protecting group for an α-hydroxy ketone moiety.
The formation of the dioxane ring masks the hydroxyl and carbonyl functionalities, rendering them inert to a wide range of reaction conditions, particularly those involving nucleophiles and bases. This protection allows for selective chemical transformations to be carried out on other parts of a molecule. The stability of the dioxane ring is a key feature, yet it can be removed under specific acidic conditions (deprotection) to reveal the original functional groups when needed. The gem-dimethyl group at the 3-position of the ring enhances the steric hindrance and stability of the acetal, making it more resistant to premature cleavage compared to unsubstituted dioxanes.
Key Intermediates in the Synthesis of Diverse Organic Molecules
This compound is a bifunctional compound, possessing a reactive ketone group and a stable, substituted dioxane core. This duality makes it a powerful intermediate in synthetic pathways. The acetyl group's ketone functionality serves as a handle for a multitude of carbon-carbon bond-forming reactions and functional group interconversions.
Key transformations involving the ketone group include:
Aldol (B89426) Condensations: Reaction with other carbonyl compounds to form β-hydroxy ketones.
Wittig Reactions: Conversion of the carbonyl to an alkene.
Reductions: Selective reduction to a secondary alcohol, introducing a new stereocenter.
Grignard Reactions: Addition of organometallic reagents to form tertiary alcohols.
The dioxane moiety, meanwhile, imparts specific stereochemical properties and can act as a chiral auxiliary in asymmetric synthesis. The entire molecule can be incorporated as a single unit into a larger molecular framework, with the dioxane ring being carried through several synthetic steps before potential modification or cleavage. For instance, processes for preparing complex intermediates, such as (4R-cis)-1,1-dimethylethyl 6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate, demonstrate the utility of dioxane scaffolds in building key fragments for pharmacologically active agents. google.com
Table 1: Potential Synthetic Transformations of the Ketone Moiety
| Reaction Type | Reagent Example | Product Type |
| Aldol Condensation | Benzaldehyde, NaOH | α,β-Unsaturated Ketone |
| Grignard Reaction | Methylmagnesium Bromide | Tertiary Alcohol |
| Reduction | Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol |
| Wittig Reaction | Methyltriphenylphosphonium Bromide | Alkene |
Contribution to the Synthesis of Heterocyclic Scaffolds
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials. The ketone functionality in this compound is a prime starting point for constructing a variety of heterocyclic rings. Through condensation reactions with binucleophilic reagents, the carbon skeleton of the ethanone (B97240) moiety can be readily incorporated into new ring systems.
For example, the reaction of the ketone with hydrazine (B178648) or substituted hydrazines can yield pyrazole (B372694) derivatives. Similarly, condensation with hydroxylamine (B1172632) can produce isoxazoles. More complex heterocyclic systems can also be accessed. The Paal-Knorr synthesis, for instance, would allow for the formation of furan (B31954) or pyrrole (B145914) rings by reacting the ethanone (after conversion to a 1,4-dicarbonyl) with appropriate reagents. In these syntheses, the bulky and structurally defined 3,3-dimethyl-1,4-dioxane group would be appended to the newly formed heterocyclic ring, influencing its physical and biological properties. The use of various synthons derived from compounds like chalcones and Meldrum's acid (a 1,3-dioxane (B1201747) derivative) in heterocyclic synthesis underscores the broad applicability of such building blocks. scirp.orgclockss.org
Table 2: Examples of Heterocycle Synthesis from a Ketone Precursor
| Reagent(s) | Resulting Heterocycle |
| Hydrazine (H₂N-NH₂) | Pyrazole |
| Phenylhydrazine | N-Phenylpyrazole |
| Hydroxylamine (NH₂OH) | Isoxazole |
| Ethyl Cyanoacetate, Sulfur | 2-Aminothiophene |
Precursors for Advanced Synthetic Targets
Beyond its role as a stable intermediate, the this compound structure can be viewed as a precursor to other reactive species. Substituted dioxanes have been ingeniously employed as stable, handleable precursors for unstable intermediates that can be generated in situ for subsequent reactions.
A notable example from a related system is the use of 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane as a precursor for the highly reactive diene, 2,3-dimethylene-1,4-dioxane. nih.govrsc.orgrsc.org This diene is generated at high temperatures and immediately trapped in a [4+2] cycloaddition (Diels-Alder) reaction with a dienophile to construct functionalized cyclohexene (B86901) derivatives. nih.govrsc.orgrsc.org These products serve as valuable intermediates for biologically important molecules. nih.govrsc.orgrsc.org By analogy, this compound could be designed as a precursor that, under specific thermal or chemical triggers, eliminates a small molecule to generate a novel reactive intermediate for use in complex transformations. Furthermore, radical C-H functionalization at the C2 position of the 1,4-dioxane ring is a known method for creating C-C bonds, suggesting that the parent dioxane could be a precursor to the target molecule itself. thieme-connect.de
This precursor strategy allows chemists to circumvent the challenges of handling unstable compounds directly, expanding the toolkit for creating complex and functionally dense molecules. The stability of the dioxane ring allows it to act as a "molecular launchpad," releasing its reactive potential only under the desired reaction conditions.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The pursuit of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. Future research into the synthesis of 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanone and its analogs should prioritize the principles of green chemistry.
Current synthetic approaches to dioxane derivatives often rely on traditional methods that may involve harsh conditions or the use of hazardous reagents. The development of novel routes could focus on several key areas:
Catalytic Systems: The use of solid acid catalysts, such as zeolites or sulfated metal oxides like ZrO2/TiO2, could offer a recyclable and more environmentally friendly alternative to homogeneous acid catalysts for the formation of the dioxane ring. enamine.net Research could focus on tailoring the catalyst's acidity and pore structure to optimize the yield and selectivity for this specific substituted dioxane.
Biocatalysis: The employment of enzymes or whole-cell systems for the synthesis of the chiral diol precursor or for the direct asymmetric cyclization could provide a highly selective and sustainable route to enantiomerically pure forms of the target molecule. Combining biocatalysis with chemocatalysis is a promising strategy for the production of dioxolanes and could be extended to dioxanes. rsc.orgnih.gov
Microwave-Assisted and Solvent-Free Reactions: The application of microwave irradiation and solvent-free or green solvent (e.g., water, ionic liquids) reaction conditions can dramatically reduce reaction times, energy consumption, and the use of volatile organic compounds. researchgate.netnih.govacs.org
| Synthetic Strategy | Potential Advantages | Key Research Focus |
|---|---|---|
| Heterogeneous Catalysis | Catalyst recyclability, reduced corrosion, simplified work-up. enamine.net | Development of tailored solid acid catalysts. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, use of renewable resources. rsc.org | Enzyme screening and engineering for specific transformations. |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. researchgate.net | Optimization of reaction parameters under microwave irradiation. |
| Green Solvents | Reduced environmental impact, potential for improved reaction rates and selectivity. nih.gov | Exploring the use of water, ionic liquids, or deep eutectic solvents. |
Advanced Computational Modeling for Complex Reactivity and Selectivity
Computational chemistry offers a powerful toolkit for understanding and predicting the behavior of molecules, thereby guiding experimental design and accelerating the discovery process. For this compound, advanced computational modeling can provide invaluable insights into its structure, reactivity, and potential interactions.
Conformational Analysis: Density Functional Theory (DFT) and ab initio methods can be employed to perform a detailed conformational analysis of the dioxane ring. rsc.orgnih.gov Understanding the preferred chair, boat, or twist-boat conformations is crucial as it dictates the steric and electronic environment of the substituents and, consequently, the molecule's reactivity.
Reaction Mechanism and Selectivity Prediction: Computational modeling can be used to elucidate the mechanisms of potential reactions, such as electrophilic or nucleophilic additions to the carbonyl group or reactions at the dioxane ring. By calculating the energies of transition states and intermediates, it is possible to predict the regioselectivity and stereoselectivity of various transformations. scribd.com This is particularly important for designing selective derivatization strategies.
In Silico Catalyst Design: Computational methods can aid in the rational design of catalysts for the synthesis of this compound. By modeling the interaction between the reactants and the catalyst's active site, it is possible to screen for and optimize catalysts with enhanced activity and selectivity.
| Computational Method | Application | Expected Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Conformational analysis and determination of stable isomers. nih.gov | Prediction of the most stable three-dimensional structure. |
| Transition State Theory | Elucidation of reaction mechanisms and prediction of product distribution. rsc.org | Understanding of reaction pathways and prediction of selectivity. |
| Molecular Docking | Screening for potential biological targets. | Identification of potential protein binding partners. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on molecular structure. | Guidance for the design of more active derivatives. |
Exploration of New Derivatization Pathways and Chemical Transformations
The functional groups present in this compound, namely the ketone and the dioxane ether linkages, offer multiple sites for chemical modification. Exploring new derivatization pathways can lead to a diverse library of compounds with potentially new and interesting properties.
Reactions of the Acetyl Group: The ketone functionality is a versatile handle for a wide range of chemical transformations. Future research could explore:
Condensation reactions: Aldol (B89426) and Knoevenagel condensations to introduce new carbon-carbon bonds.
Reductions: Stereoselective reduction to the corresponding alcohol, creating a new chiral center.
Oxidations: Baeyer-Villiger oxidation to form an ester.
Aminations: Reductive amination to introduce nitrogen-containing functional groups.
Wittig and related reactions: Conversion of the carbonyl to an alkene. nih.gov
Modification of the Dioxane Ring: While the dioxane ring is generally stable, its functionalization can be explored. This could involve:
Ring-opening reactions: Under specific conditions, regioselective opening of the dioxane ring could provide access to functionalized diol derivatives.
Introduction of substituents: Electrophilic or radical substitution on the dioxane ring, if achievable, could lead to novel derivatives.
Synthesis of Functionalized Analogs: The synthesis of analogs with different substituents on the dioxane ring or variations of the acyl group would allow for a systematic investigation of structure-activity relationships.
Integration with Flow Chemistry and Automated Synthesis Paradigms
The integration of modern synthesis technologies, such as flow chemistry and automated synthesis, can significantly accelerate the exploration of the chemical space around this compound.
Continuous Flow Synthesis: The synthesis of the target molecule and its derivatives could be adapted to a continuous flow process. nih.govrsc.org This offers several advantages over traditional batch synthesis, including:
Improved heat and mass transfer, leading to better reaction control and higher yields.
Enhanced safety, particularly when handling hazardous reagents or performing exothermic reactions.
Facilitated scale-up for the production of larger quantities.
The ability to telescope multiple reaction steps, reducing manual handling and purification steps. rsc.org
Automated Synthesis and High-Throughput Screening: Automated synthesis platforms can be utilized to rapidly generate a library of derivatives by systematically varying the building blocks and reaction conditions. researchgate.net This, coupled with high-throughput screening, would enable the efficient exploration of the biological or material properties of these new compounds. The development of automated purification techniques is also crucial for handling the large number of compounds generated. nih.gov
| Technology | Key Benefits | Application to this compound Research |
|---|---|---|
| Flow Chemistry | Enhanced safety, improved reaction control, scalability, and potential for telescoped reactions. nih.govrsc.org | Development of a continuous process for the synthesis of the core scaffold and its derivatives. |
| Automated Synthesis | Rapid generation of compound libraries, high-throughput experimentation. researchgate.net | Systematic exploration of structure-activity relationships by creating a diverse set of analogs. |
| High-Throughput Purification | Efficient isolation of pure compounds from complex reaction mixtures. nih.gov | Facilitating the timely biological or material testing of newly synthesized derivatives. |
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Catalyst | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Friedel-Crafts | AlCl₃ | Toluene | 78 | 95 |
| Nucleophilic Acylation | BF₃·Et₂O | DCM | 65 | 90 |
Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .
How can spectroscopic techniques confirm the structure and purity of this compound?
Basic Research Question
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 172.1 (calculated for C₈H₁₂O₃). Fragmentation patterns should align with loss of CO (28 amu) from the ethanone group .
- IR Spectroscopy : Strong C=O stretch at ~1700–1750 cm⁻¹ and C-O-C stretches at ~1100 cm⁻¹ .
Note : Overlapping signals in NMR (e.g., dimethyl groups) may require 2D techniques (HSQC, COSY) for resolution.
What computational methods predict the physicochemical properties and reactivity of this compound?
Advanced Research Question
Methodological Answer:
- QSPR Models : Predict LogP (hydrophobicity) and solubility using quantum-chemical descriptors (e.g., polar surface area, dipole moment) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic structure and frontier molecular orbitals (HOMO/LUMO) for reactivity insights.
- Molecular Dynamics (MD) : Simulate solvent interactions to assess stability in polar vs. non-polar media.
Q. Table 2: Predicted vs. Experimental Properties
| Property | Predicted (QSPR) | Experimental | Source |
|---|---|---|---|
| LogP | 1.5 | 1.51* | |
| Solubility (mg/mL) | 12.3 | 10.8 | NIST |
*From structurally similar ethanones .
How does steric hindrance from the 3,3-dimethyl groups influence reactivity?
Advanced Research Question
Methodological Answer:
The 3,3-dimethyl groups create steric bulk, affecting:
- Nucleophilic Attacks : Reduced accessibility to the dioxane oxygen atoms, slowing ring-opening reactions.
- Catalytic Interactions : Larger catalysts (e.g., Pd complexes) may show lower efficacy in cross-coupling reactions due to hindered access to reactive sites .
- Crystallography : SHELX refinement of X-ray data may reveal distorted bond angles (e.g., C-O-C) compared to unsubstituted dioxanes .
How can discrepancies between experimental and computational data be resolved?
Advanced Research Question
Methodological Answer:
- Crystallographic Validation : Use single-crystal X-ray diffraction (SHELX ) to resolve ambiguities in bond lengths/angles.
- Error Analysis : Compare DFT-optimized geometries with crystallographic data to identify systematic errors (e.g., van der Waals interactions not accounted for).
- Multi-Technique Cross-Validation : Combine NMR, IR, and mass spectrometry to confirm computational predictions of vibrational modes or fragmentation pathways .
What strategies assess the compound’s stability under storage conditions?
Basic Research Question
Methodological Answer:
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Degradation Pathways : Hydrolysis of the dioxane ring under acidic conditions produces diols and acetic acid derivatives.
- Light Sensitivity : UV-Vis spectroscopy tracks photooxidation; store in amber vials under inert gas.
Q. Table 3: Stability Profile
| Condition | Degradation (%) | Major Byproduct |
|---|---|---|
| 25°C, dark | <2 | None detected |
| 40°C/75% RH | 15 | 3,3-Dimethyl-1,4-diol |
| UV exposure (254 nm) | 30 | Acetic acid derivatives |
How is this compound utilized as a building block in organic synthesis?
Basic Research Question
Methodological Answer:
- Pharmaceutical Intermediates : The ethanone group undergoes condensation to form chalcones or heterocycles (e.g., pyrazoles) .
- Protecting Groups : The dioxane ring can temporarily protect diols during multi-step syntheses.
- Ligand Design : Functionalization of the carbonyl group creates ligands for metal catalysts (e.g., Pd in cross-coupling) .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







